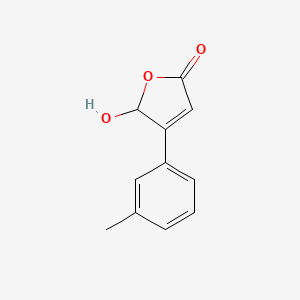

5-Hydroxy-4-(m-tolyl)-2(5h)-furanone

Description

Significance of the 2(5H)-Furanone Scaffold in Natural Products and Synthetic Chemistry

The 2(5H)-furanone ring system, also known as a butenolide, is a prevalent scaffold found in numerous natural products isolated from plants, fungi, and marine organisms. researchgate.netmdpi.comnih.gov This structural motif is a cornerstone of many biologically active molecules, contributing to their diverse pharmacological effects. researchgate.net Its presence in natural products has spurred considerable interest in the synthesis of furanone derivatives. researchgate.net

In synthetic chemistry, the 2(5H)-furanone scaffold serves as a versatile intermediate for the creation of more complex molecules. researchgate.net The various reactive sites on the furanone ring allow for a wide range of chemical modifications, enabling the development of extensive libraries of compounds for biological screening. mdpi.comnih.gov The reactivity of 3,4-dihalo-5-hydroxy-2(5H)-furanones, for instance, highlights the utility of these compounds as starting materials for diverse chemical transformations. mdpi.comnih.gov

Overview of Biological Relevance across Compound Classes

Derivatives of the 2(5H)-furanone class have been shown to exhibit a wide spectrum of biological activities. unipi.itnih.govresearchgate.net These activities are often influenced by the nature and position of the substituents on the furanone ring. nih.gov Documented biological effects include:

Antimicrobial and Antifungal Activity: Many furanone derivatives have demonstrated the ability to inhibit the growth of various bacteria and fungi. nih.govontosight.ai Some brominated 2(5H)-furanones are noted for their capacity to interfere with bacterial quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation. unipi.it

Anti-inflammatory Properties: Certain substituted furanones have been investigated for their anti-inflammatory effects. nih.govresearchgate.net

Anticancer Activity: The 2(5H)-furanone scaffold is a feature of some compounds studied for their potential to inhibit the growth of cancer cells. researchgate.netresearchgate.net

Antioxidant and Anticonvulsant Activities: Research has also pointed to the potential for furanone derivatives to act as antioxidants and anticonvulsants. nih.govresearchgate.net

The broad range of biological activities associated with this chemical class underscores its importance in medicinal chemistry and drug discovery. researchgate.net

Research Trajectories for Substituted 5-Hydroxy-2(5H)-Furanones

Current and future research on substituted 5-hydroxy-2(5H)-furanones is multifaceted. One significant area of investigation is their potential as "platform chemicals" derived from biomass. chemrxiv.orgacs.org For example, 5-hydroxy-2(5H)-furanone can be synthesized from furfural (B47365), a biomass-derived compound, and then converted into various valuable C4 chemicals. chemrxiv.orgacs.org This positions the furanone scaffold as a key player in the development of sustainable and bio-based chemical industries. chemrxiv.orgacs.org

Another major research trajectory is the continued exploration of novel furanone derivatives for therapeutic applications. researchgate.netnih.gov The synthesis of compounds with specific substitutions, such as the m-tolyl group in 5-Hydroxy-4-(m-tolyl)-2(5H)-furanone , allows for the fine-tuning of their biological and pharmacological profiles. The introduction of an aryl group, like the tolyl substituent, can influence the molecule's steric and electronic properties, which in turn may affect its interaction with biological targets. While specific data on the m-tolyl derivative is scarce, the general principles of medicinal chemistry suggest that this substitution could modulate its activity in areas where other furanones have shown promise.

The development of new synthetic methodologies to access these compounds more efficiently is also an active area of research. google.comrsc.orggoogle.com As synthetic routes become more refined, a wider array of substituted furanones will become available for biological evaluation, potentially leading to the discovery of new therapeutic agents.

Below is an interactive data table summarizing the general properties of the 2(5H)-furanone chemical class.

| Property | Description |

| Core Structure | Five-membered ring with four carbon atoms and one oxygen atom. |

| Functional Groups | Typically contains a lactone (cyclic ester) and can be substituted with various functional groups such as hydroxyl, alkyl, aryl, and halogen moieties. |

| Biological Activities | Antimicrobial, antifungal, anti-inflammatory, anticancer, antioxidant, anticonvulsant. |

| Synthetic Precursors | Can be synthesized from biomass-derived compounds like furfural. |

| Research Interest | High interest in medicinal chemistry, natural product synthesis, and as a platform for bio-based chemicals. |

Structure

3D Structure

Propriétés

Formule moléculaire |

C11H10O3 |

|---|---|

Poids moléculaire |

190.19 g/mol |

Nom IUPAC |

2-hydroxy-3-(3-methylphenyl)-2H-furan-5-one |

InChI |

InChI=1S/C11H10O3/c1-7-3-2-4-8(5-7)9-6-10(12)14-11(9)13/h2-6,11,13H,1H3 |

Clé InChI |

SNXVQJGWPUOWNB-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=CC=C1)C2=CC(=O)OC2O |

Origine du produit |

United States |

Synthetic Methodologies for 5 Hydroxy 2 5h Furanone Derivatives

Strategies for the Construction of the 2(5H)-Furanone Ring System

The formation of the fundamental 2(5H)-furanone skeleton can be achieved through several distinct synthetic pathways, including the oxidation of readily available biomass-derived precursors, linear multi-step sequences, and various condensation and cyclization reactions.

Oxidation-Based Syntheses (e.g., from furfural)

A prominent and sustainable approach to the parent 5-hydroxy-2(5H)-furanone involves the oxidation of furfural (B47365), a commodity chemical derived from lignocellulosic biomass. This transformation has been the subject of extensive research, leading to a variety of catalytic systems that offer high selectivity and yield.

One effective method is the electrocatalytic oxidation of furfural, which utilizes water as the oxygen source. Using copper sulfide (B99878) (CuS) nanosheets as the electrocatalyst, this process can achieve a furfural conversion of 70.2% with a high selectivity of 83.6% for 5-hydroxy-2(5H)-furanone (HFO). researchgate.net The mechanism involves C-C bond cleavage, ring-opening, oxidation, and subsequent intramolecular isomerization. researchgate.net

Chemical oxidation methods are also widely employed. The use of hydrogen peroxide as a green oxidant is common. For instance, furfural can be oxidized to 2(5H)-furanone using hydrogen peroxide. rsc.org More advanced catalytic systems have been developed to improve efficiency and selectivity. A bimetallic CuMoO₄ catalyst has been shown to give a 2(5H)-furanone yield of up to 66% from furfural. researchgate.net Similarly, titanium silicate (B1173343) molecular sieves (TS-1) can catalyze the oxidation of furan (B31954) to 5-hydroxy-2(5H)-furanone in excellent yields with dilute hydrogen peroxide. researchgate.net In some systems, the oxidation of furfural can lead to a mixture of products, including maleic acid, with 5-hydroxy-2(5H)-furanone being a key intermediate. researchgate.net

| Starting Material | Catalyst/Reagent | Oxidant | Yield of 5-Hydroxy-2(5H)-furanone | Reference |

|---|---|---|---|---|

| Furfural | CuS Nanosheets (Electrocatalyst) | H₂O | 83.6% Selectivity | researchgate.net |

| Furfural | CuMoO₄ | Peroxymonosulfate (PMS) | 66% | researchgate.net |

| Furan | Titanium Silicate (TS-1) | H₂O₂ | Excellent | researchgate.net |

| Furfural | None | H₂O₂ | Not specified | rsc.org |

| Furfural | Rose Bengal (photosensitizer) | O₂/Light | Quantitative | unipi.it |

Multi-Step Linear Syntheses

Multi-step linear sequences provide a controlled, albeit often longer, route to substituted furanones. These syntheses typically involve the sequential modification of an acyclic or cyclic precursor. A representative example is the four-step synthesis of 3-bromo-5-methoxy-2(5H)-furanone starting from furfural. unipi.it

The sequence begins with the photosensitized oxidation of furfural, which quantitatively yields 5-hydroxy-2(5H)-furanone. unipi.it This intermediate is then treated with methanol (B129727) to form the more stable 5-methoxy-2(5H)-furanone. unipi.it Subsequent bromination followed by an in-situ dehydrobromination mediated by pyridine (B92270) affords the final 3-bromo-5-methoxy-2(5H)-furanone in a 65% yield for the final step. unipi.it This pathway demonstrates how a simple starting material can be elaborated through a series of discrete, high-yielding steps to introduce desired functionality onto the furanone ring.

Condensation and Cyclization Reactions

The direct formation of the furanone ring through condensation and cyclization reactions is a powerful strategy, particularly for synthesizing derivatives with pre-installed substituents.

One such approach is an intramolecular Horner-Emmons-type cyclization. This method has been successfully applied to the synthesis of 4-aryl-substituted 2(5H)-furanones. The process involves the reaction of diethylphosphono acetic acid with various phenacyl bromides, followed by an in-situ cyclization to furnish the target 4-aryl furanones. researchgate.net This strategy is highly efficient as it constructs the heterocyclic ring with the desired C4-aryl group in a single pot.

Another important cyclization method is the halolactonization of 2,3-allenoic acids. This reaction produces 4-halo-2(5H)-furanones, which are versatile intermediates for further functionalization, particularly for the synthesis of 4-aryl derivatives via cross-coupling reactions. researchgate.net

Synthesis of 4-Substituted-5-Hydroxy-2(5H)-Furanones

To synthesize the target compound, 5-hydroxy-4-(m-tolyl)-2(5H)-furanone, methods are required to introduce the m-tolyl group at the C4 position of the furanone ring. This can be accomplished either by building the ring with the substituent in place or by functionalizing a pre-formed furanone ring.

Direct Alkylation/Arylation Approaches at C4

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they have been successfully applied to the C4-arylation of the 2(5H)-furanone core. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is particularly effective. nih.gov

A general route to 4-aryl-2(5H)-furanones involves the Suzuki coupling of 4-halo-2(5H)-furanones with various arylboronic acids. researchgate.net This reaction proceeds in excellent yields and demonstrates high functional group tolerance. researchgate.net To obtain the target compound, this compound, one would couple a suitable 4-halo-5-hydroxy-2(5H)-furanone with m-tolylboronic acid.

Alternatively, the leaving group at the C4 position can be a tosylate. An efficient synthesis of 4-substituted 2(5H)-furanones has been reported via the palladium-catalyzed cross-coupling of 4-tosyl-2(5H)-furanone with boronic acids. researchgate.net These reactions are typically fast and high-yielding. researchgate.net

| Furanone Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-Halo-2(5H)-furanone | Arylboronic acid | Palladium catalyst | 4-Aryl-2(5H)-furanone | researchgate.net |

| 4-Tosyl-2(5H)-furanone | Arylboronic acid | Palladium catalyst | 4-Aryl-2(5H)-furanone | researchgate.net |

| 4-Bromo-2(5H)-furanone | Arylboronic acid | Pd(PPh₃)₄ / Base | 4-Aryl-2(5H)-furanone | researchgate.net |

| 3,4-Dibromo-2(5H)-furanone | Alkylboronic acid | PdCl₂(MeCN)₂ / AsPh₃ / Ag₂O | 3-Bromo-4-alkyl-2(5H)-furanone | unipi.it |

Functional Group Interconversions at C4

Functional group interconversion (FGI) at a specific position of a molecule is a cornerstone of synthetic strategy. For 4-substituted-2(5H)-furanones, the most common precursors are 3,4-dihalo-2(5H)-furanone derivatives. The two labile halogen atoms on carbons 3 and 4 provide opportunities for the selective introduction of other substituents. mdpi.comnih.gov

The reaction of 5-alkoxy-3,4-dihalo-2(5H)-furanones with nucleophiles often proceeds with high regioselectivity at the C4 position. For example, thiolation with aromatic thiols in the presence of a base exclusively affords 4-thiosubstituted products. nih.gov Similarly, reactions with other nucleophiles like azides can lead to substitution at the C4 carbon. nih.gov

The cross-coupling reactions discussed in the previous section (2.2.1) can also be viewed as a type of FGI, where a C4-halogen or C4-tosylate is converted into a C4-aryl group. This transformation from a carbon-leaving group bond to a carbon-carbon bond is a key step in building the molecular complexity required for the target compound, this compound.

Solid-Phase Synthesis Techniques for Diversification

Solid-phase synthesis has emerged as a powerful strategy for the rapid generation of diverse libraries of 5-hydroxy-2(5H)-furanone derivatives, facilitating the exploration of their chemical space for various applications. This approach involves attaching a furanone scaffold to a solid support, which simplifies the purification process by allowing for the removal of excess reagents and byproducts through simple filtration. Subsequent chemical modifications can be performed on the resin-bound intermediate, leading to a variety of analogs that can be cleaved from the support in the final step.

One notable solid-phase approach facilitates the synthesis of substituted 4-amino-5-hydroxy-2(5H)-furanones. In this method, halogenated 5-hydroxy-Δ²-butenolide building blocks are anchored to an isocyanate scavenger resin through the 5-hydroxy group, forming a carbamate (B1207046) linkage. scienceasia.org The resin-bound butenolide then undergoes a reaction with a diverse set of amines, leading to the creation of a library of 4-amino-5-hydroxy-butenolides. scienceasia.org The final products are obtained by cleaving the furanones from the resin using trifluoroacetic acid (TFA). scienceasia.org This technique allows for the independent variation of substituents at the 3- and 4-positions of the butenolide scaffold. scienceasia.org

The following table summarizes the building blocks and reagents used in a representative solid-phase synthesis of a 4-amino-5-hydroxy-2(5H)-furanone library.

Table 1: Building Blocks and Reagents for Solid-Phase Synthesis

| Building Block/Reagent Category | Specific Compound/Reagent | Role in Synthesis |

|---|---|---|

| Furanone Building Blocks | Halogenated 5-hydroxy-Δ²-butenolides (e.g., 1A-1D) | Core scaffold for library generation |

| Solid Support | Isocyanate scavenger resin | Anchoring the furanone building block |

| Reactants for Diversification | Various primary and secondary amines (e.g., amines a-p) | Introduction of diversity at the 4-position |

| Cleavage Reagent | Trifluoroacetic acid (TFA) | Release of the final products from the solid support |

Another effective solid-phase methodology employs a selenium-based traceless linker strategy for the construction of substituted 2(5H)-furanones. acs.org This technique involves the use of polymer-supported α-selenocarboxylic acids. The dilithio derivatives of these polymer-supported acids react with epoxides to form polystyrene-supported γ-substituted α-selenobutyrolactones. acs.org Further diversification can be achieved through α-alkylation of these intermediates. The final 2(5H)-furanone products are generated in high yields and purities via an oxidation-elimination sequence using hydrogen peroxide, which also cleaves the product from the solid support. acs.org While this method is demonstrated for a broader class of 2(5H)-furanones, its principles are applicable to the synthesis of derivatives that could subsequently be hydroxylated at the 5-position or start from precursors already containing this functionality.

The key steps and components of this selenium-based traceless linker strategy are outlined below.

Table 2: Selenium-Based Solid-Phase Synthesis Strategy

| Step | Description | Key Reagents |

|---|---|---|

| 1. Resin Preparation | Synthesis of polystyrene-supported α-selenoacetic acid, α-selenopropionic acid, or α-selenophenylacetic acid. | Polystyrene resin, selenium, carboxylic acid precursors |

| 2. Lactone Formation | Reaction of the dilithio derivatives of the polymer-supported α-selenocarboxylic acids with racemic epoxides or optically active styrene (B11656) oxide. | LDA, epoxides (e.g., styrene oxide) |

| 3. (Optional) Alkylation | α-Alkylation of the γ-substituted polystyrene-supported α-selenobutyrolactones for further diversification. | Alkylating agents |

| 4. Oxidation & Cleavage | Subsequent oxidation-elimination to afford the substituted 2(5H)-furanones. | 30% Hydrogen peroxide |

These solid-phase techniques offer significant advantages over traditional solution-phase synthesis, including simplified workup procedures and the amenability to high-throughput and combinatorial approaches for generating large libraries of 5-hydroxy-2(5H)-furanone derivatives. scienceasia.orgacs.org

Chemical Reactivity and Transformations of 5 Hydroxy 2 5h Furanone Derivatives

Reactions Involving the C5-Hydroxyl Group

The hydroxyl group at the C5 position, being part of a hemiacetal, is a key reactive center in 5-hydroxy-4-(m-tolyl)-2(5H)-furanone. It can readily undergo reactions typical of alcohols, such as esterification and etherification, and can also be displaced by various nucleophiles.

Esterification and Etherification Reactions

The C5-hydroxyl group can be acylated to form esters using standard acylating agents. For instance, in analogous dihalo-5-hydroxy-2(5H)-furanones, reactions with acyl chlorides or anhydrides in the presence of a base proceed smoothly to yield the corresponding C5-esters. Similarly, alkyl chloroformates can be employed for this transformation. mdpi.com

Etherification of the C5-hydroxyl group is typically achieved by reacting the furanone derivative with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, leading to the formation of 5-alkoxy derivatives in good yields. nih.gov

Table 1: Examples of Esterification and Etherification Reactions of 5-Hydroxy-2(5H)-furanone Derivatives

| Reactant | Reagent | Product | Yield (%) | Reference |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Acyl Chlorides/Anhydrides | 5-Acyloxy-3,4-dichloro-2(5H)-furanone | Good | mdpi.com |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Alkyl Chloroformates | 5-Alkoxycarbonyloxy-3,4-dichloro-2(5H)-furanone | Good | mdpi.com |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone | Alcohols (e.g., Methanol (B129727), Ethanol) / H⁺ | 5-Alkoxy-3,4-dichloro-2(5H)-furanone | 70-80 | nih.gov |

Nucleophilic Substitutions at C5

The hydroxyl group at C5, or more commonly a derivative such as a carbonate, can be displaced by a variety of nucleophiles. This substitution reaction provides a convenient route to introduce diverse functionalities at this position. For example, 5-methoxycarbonyloxy derivatives of 2(5H)-furanones react with secondary amines at room temperature to afford the corresponding 5-amino derivatives. mdpi.com

Furthermore, aromatic thiols can displace the hydroxyl group under acidic conditions to furnish 5-thiosubstituted furanones. mdpi.com Carbon nucleophiles can also be introduced at the C5 position through reactions like the Knoevenagel condensation with active methylene (B1212753) compounds in the presence of a Lewis acid, or through Barbier-type reactions with allyl bromides. mdpi.comnih.gov

Reactions at the Unsaturated C3-C4 Bond

The α,β-unsaturated lactone system in 4-(m-tolyl)-2(5H)-furanone derivatives is susceptible to nucleophilic attack, primarily at the C4 position, often leading to Michael-type addition or addition-elimination products.

Nucleophilic Additions and Substitutions (e.g., N-, S-, O-nucleophiles at C3, C4)

A wide range of nucleophiles can react at the C3-C4 double bond. In the case of 3,4-dihalo-2(5H)-furanones, which serve as useful models, the halogen at the C4 position is a good leaving group, facilitating substitution reactions.

Nitrogen Nucleophiles: Primary and secondary amines react with 3,4-dihalo-2(5H)-furanones, typically leading to the substitution of the C4-halogen. Primary aryl and heteroaryl amines, for instance, react in polar solvents to give 4-amino derivatives in good yields. mdpi.com

Sulfur Nucleophiles: Mercaptans are effective nucleophiles for the substitution of the C4-halogen in 5-alkoxy-3,4-dihalo-2(5H)-furanones under basic conditions. mdpi.com Depending on the reaction conditions, substitution can also occur at other positions. mdpi.com

Oxygen Nucleophiles: Phenols can act as nucleophiles, leading to the formation of 5-phenoxy derivatives via substitution of a suitable leaving group at C5. mdpi.com

Table 2: Nucleophilic Substitution Reactions at the C4 Position of 2(5H)-Furanone Derivatives

| Furanone Derivative | Nucleophile | Product | Yield (%) | Reference |

| 3,4-Dihalo-5-hydroxy-2(5H)-furanone | Primary Aryl/Heteroaryl Amines | 4-Amino-3-halo-5-hydroxy-2(5H)-furanone | 40-90 | mdpi.com |

| 5-Alkoxy-3,4-dihalo-2(5H)-furanone | Mercaptans (in presence of base) | 5-Alkoxy-3-halo-4-thio-2(5H)-furanone | Good | mdpi.com |

| 3,4,5-Trichloro-2(5H)-furanone | 2-Aminothiophenol | Tricyclic derivative | 91 | mdpi.com |

Reduction and Oxidation Reactions of the Furanone Moiety

The furanone ring can undergo both reduction and oxidation, leading to a variety of saturated and ring-opened products.

The reduction of the α,β-unsaturated lactone system in 5-hydroxy-2(5H)-furanone derivatives can be achieved using common reducing agents. For example, treatment of 3,4-dihalo-5-hydroxy-2(5H)-furanones with sodium borohydride, aluminum isopropoxide, or sodium triacetoxyborohydride (B8407120) leads to the formation of the corresponding saturated γ-lactones in yields ranging from 33% to 96%. nih.gov

Oxidation of the furanone ring can be more complex. For instance, the oxidation of furfural (B47365) with manganese dioxide in the presence of hydrochloric acid is a stepwise process that can yield 4-chloro-5-hydroxy-2(5H)-furanone as an intermediate. nih.gov The oxidation of 5-hydroxy-2(5H)-furanone itself can lead to maleic acid. chemrxiv.org

Ring Transformation Pathways

The furanone ring serves as a precursor for the synthesis of other heterocyclic systems through ring-opening and subsequent recyclization reactions.

A significant ring transformation is the conversion of 5-hydroxy-2(5H)-furanone derivatives into pyridazin-3(2H)-ones. This is typically achieved by reacting the furanone with hydrazine (B178648) or its derivatives. The reaction of 5-aryl-2(5H)-furanones with hydrazine in an acidic aqueous solution at elevated temperatures can yield the corresponding 3(2H)-pyridazinones. mdpi.comnih.govnih.gov

Furthermore, the furanone ring can be transformed into a pyrrol-2(5H)-one (a lactam). This can be accomplished through reductive amination of 3,4-dihalo-5-hydroxy-2(5H)-furanones with amino acid esters. mdpi.comnih.gov Another route involves the reaction of a 3,4,5-trichloro-2(5H)-furanone with ammonium (B1175870) hydroxide (B78521) or a 5-methoxy-3,4-dichloro-2(5H)-furanone with ammonia (B1221849). mdpi.com

Conversion to Pyrrolinone and Other Heterocyclic Systems

The transformation of the furanone ring into other heterocyclic systems is a key aspect of its chemical reactivity, enabling the synthesis of diverse molecular architectures. The reaction with nitrogen-based nucleophiles is a common strategy to achieve these conversions.

Treatment of 5-hydroxy-2(5H)-furanone derivatives with ammonia or primary amines can lead to the formation of 1H-pyrrol-2(5H)-ones. mdpi.com This transformation is believed to proceed through the acyclic form of the furanone. nih.gov The primary amine reacts with the ketone of the open-chain intermediate to form an imine. Subsequent intramolecular cyclization via nucleophilic attack of the nitrogen on the ester carbonyl group, followed by dehydration, yields the corresponding lactam, a pyrrolinone ring system. nih.gov For instance, the synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one has been accomplished by treating 3,4,5-trichloro-2(5H)-furanone with ammonium hydroxide. mdpi.com

Beyond pyrrolinones, the furanone ring can be converted into other important heterocycles. The reaction with bifunctional nucleophiles like hydrazine and its derivatives provides a pathway to six-membered heterocyclic systems. When 5-hydroxy-2(5H)-furanone derivatives are heated with hydrazine in an acidic aqueous solution, a ring transformation occurs to produce 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. nih.govmdpi.com This reaction highlights the utility of the furanone core as a synthon for various heterocyclic scaffolds.

Table 1: Conversion of 5-Hydroxy-2(5H)-Furanone Derivatives to Heterocyclic Systems

| Reactant | Resulting Heterocycle | Reference |

|---|---|---|

| Ammonia / Primary Amines | 1H-Pyrrol-2(5H)-one | nih.govmdpi.com |

| Hydrazine Derivatives | 3(2H)-Pyridazinone | nih.govmdpi.com |

Derivatization Strategies for Analog Development

The development of analogs from the this compound core can be achieved through several derivatization strategies that target different reactive sites on the molecule. These modifications are crucial for structure-activity relationship (SAR) studies and for fine-tuning the physicochemical properties of the compound.

One of the most accessible sites for derivatization is the hydroxyl group at the C5 position. This group can be readily acylated using acyl chlorides or anhydrides to form corresponding esters. nih.gov Furthermore, reaction with alcohols can yield 5-alkoxy derivatives, which can alter the lipophilicity and metabolic stability of the parent compound. mdpi.com

The C4 position, occupied by the m-tolyl group, is less reactive towards the nucleophilic substitution reactions commonly seen in 3,4-dihalo-2(5H)-furanones. nih.govmdpi.com However, the aryl ring itself presents opportunities for derivatization through electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the tolyl moiety, thereby expanding the chemical space for analog development.

Table 2: Summary of Derivatization Strategies for 5-Hydroxy-2(5H)-Furanone Analogs

| Site of Derivatization | Reaction Type | Potential Modification | Reference |

|---|---|---|---|

| C5-OH | Acylation / Etherification | Ester, Ether/Alkoxy formation | nih.govmdpi.com |

| C5 Carbon | Knoevenagel Condensation | C-C bond formation with active methylene compounds | nih.govmdpi.com |

| C5 Carbon | Mukaiyama Aldol Reaction | C-C bond formation with silyl (B83357) enol ethers | nih.gov |

| C4-Aryl Group | Electrophilic Aromatic Substitution | Introduction of functional groups on the tolyl ring | N/A |

Biological Activities and Mechanistic Investigations of 5 Hydroxy 2 5h Furanone Derivatives

Antimicrobial Research

The antimicrobial properties of 5-Hydroxy-2(5H)-furanone derivatives have been extensively investigated, revealing their potential to combat bacterial infections through various mechanisms.

Biofilm Formation Inhibition Mechanisms

A significant aspect of the antimicrobial activity of 2(5H)-furanone derivatives is their ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which protects them from antibiotics and host immune responses.

Research has shown that 2(5H)-furanone can directly affect biofilm formation by altering the components of the EPS and interfering with metabolic processes within the bacteria. frontiersin.org For instance, treatment with 2(5H)-furanone has been observed to reduce the biovolume of polysaccharides in biofilms. frontiersin.org Some derivatives have been shown to be effective inhibitors of biofilm formation by Bacillus subtilis. mdpi.com The inhibition of biofilm formation is a critical strategy in overcoming antibiotic resistance, and 5-Hydroxy-2(5H)-furanone derivatives represent a promising class of compounds in this regard.

Quorum Sensing Interference

Quorum sensing (QS) is a system of cell-to-cell communication that bacteria use to coordinate gene expression based on population density. This process is crucial for biofilm formation, virulence factor production, and other collective behaviors. Furanones have been identified as potent inhibitors of QS systems, particularly those mediated by N-acylhomoserine lactones (AHLs) in Gram-negative bacteria. frontiersin.orgnih.gov

The proposed mechanism for this interference is that furanones can act as competitive inhibitors of AHL signal molecules, binding to the LuxR-type receptor proteins and rendering them unstable. researchgate.net This disruption of QS signaling prevents the coordinated expression of genes required for biofilm formation and virulence. Studies have demonstrated that 2(5H)-furanone can inhibit QS-mediated behaviors by interfering with a wide range of AHL signal compounds with different acyl chain lengths. nih.gov This broad-spectrum QS inhibitory activity suggests that these compounds could be effective against a variety of bacterial pathogens. nih.gov Some research indicates that bacterial quorum sensing is also an apparent target of furanones in Gram-positive bacteria. nih.gov

Antibacterial Spectrum and Modes of Action

Beyond their anti-biofilm and anti-QS activities, certain 5-Hydroxy-2(5H)-furanone derivatives exhibit direct antibacterial effects. The antibacterial spectrum appears to be dependent on the specific chemical structure of the derivative.

For example, novel 4-amino-5-hydroxy 2(5H)-furanones have demonstrated broad antibiotic activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria in the micromolar range. nih.gov Conversely, a study on 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) revealed highly specific antibacterial activity against Gram-positive bacteria such as S. aureus, S. epidermidis, B. cereus, B. subtilis, and M. luteus. nih.gov

The mode of action for some of these derivatives is thought to involve the induction of reactive oxygen species (ROS) and subsequent damage to intracellular proteins. nih.gov It is important to note that the presence and nature of substituents on the furanone ring are critical for antibacterial activity. For instance, analogs of F105 lacking either the sulfonyl group or the l-menthol moiety showed no activity against S. aureus. frontiersin.org

Antibacterial Activity of Selected 2(5H)-Furanone Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| 4-amino-5-hydroxy 2(5H)-furanones | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Broad-spectrum antibiotic activity. nih.gov |

| 3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone (F105) | Gram-positive bacteria (e.g., S. aureus, B. subtilis) | Specific antibacterial activity; MIC of 10 mg/L and MBC of 40 mg/L for S. aureus. frontiersin.org |

Antineoplastic and Anticancer Research

In addition to their antimicrobial properties, 5-Hydroxy-2(5H)-furanone derivatives have emerged as a subject of interest in anticancer research due to their ability to modulate cellular pathways and inhibit key enzymes involved in cancer progression.

Modulation of Cellular Pathways (e.g., cell cycle arrest)

One of the key mechanisms through which furanone derivatives exert their anticancer effects is by inducing cell cycle arrest, thereby inhibiting the proliferation of malignant cells.

A study on the butenolide compound (1E,3E,5E,7E)-5-hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone (KNK-41) demonstrated its ability to inhibit the proliferation of various human malignant tumor cells, including cervical carcinoma (HeLa), gastric cancer (HGC-27), pancreatic cancer (PANC-1), and neuroblastoma (GOTO) cells. nih.gov Flow cytometric analysis revealed that KNK-41 caused an arrest in the G0/G1 phase of the cell cycle. nih.gov

In another study, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) was found to arrest the cell cycle at the S and G2/M phases in yeast, suggesting its potential as an anti-infective and potentially antiproliferative agent. nih.govresearchgate.net

Cell Cycle Arrest Induced by 2(5H)-Furanone Derivatives

| Compound | Cell Line/Organism | Effect on Cell Cycle |

|---|---|---|

| (1E,3E,5E,7E)-5-hydroxy-4-(8-phenyl-1,3,5,7-octatetraenyl)-2(5H)-furanone (KNK-41) | HeLa, HGC-27, PANC-1, GOTO | Arrest in G0/G1 phase. nih.gov |

| 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) | Yeast | Arrest in S and G2/M phase. nih.govresearchgate.net |

Enzyme and Protein Target Inhibition (e.g., kinases, COX-1, topoisomerase I, Eag-1)

The anticancer activity of 2(5H)-furanone derivatives is also attributed to their ability to inhibit various enzymes and proteins that are crucial for cancer cell survival and proliferation. While specific inhibitory activity of 5-Hydroxy-4-(m-tolyl)-2(5H)-furanone on these targets is not well-documented, research on the broader class of 3,4-dihalogeno-2(5H)-furanone derivatives has shown that they can inhibit key enzymes such as kinases, COX-1, and topoisomerase I. mdpi.com The furanone scaffold is considered a valuable leading structure for the development of new anticancer agents. mdpi.com

Other Biological Activity Profiles

Derivatives of the 5-hydroxy-2(5H)-furanone scaffold have garnered significant attention for their diverse pharmacological activities. Beyond their well-documented roles, these compounds exhibit a range of other biological effects, including antifungal, antiviral, antitubercular, anti-inflammatory, and antioxidant properties. These activities underscore the therapeutic potential of this chemical class and fuel ongoing research into novel derivatives with enhanced potency and selectivity.

Antifungal and Antiviral Activities

The 2(5H)-furanone core is a key pharmacophore found in various natural and synthetic compounds demonstrating a spectrum of bioactivities, including antifungal and antiviral effects. mdpi.com Research has highlighted that these derivatives can combat fungal infections both directly and by enhancing the efficacy of existing antifungal drugs.

One notable 2(5H)-furanone derivative, designated F105, which incorporates chlorinated 2(5H)-furanone, a sulfonyl group, and an l-menthol moiety, has shown moderate antifungal activity on its own against Candida albicans. researchgate.net More significantly, F105 demonstrates a powerful synergistic effect when combined with conventional antifungal agents like fluconazole and terbinafine. researchgate.net This potentiation leads to a significant reduction in the minimum inhibitory concentration (MIC) of these drugs, suggesting that furanone derivatives could be developed as adjunctive therapies to overcome drug resistance in C. albicans. researchgate.netnih.gov The ability of some furanones to increase microbial susceptibility to standard antibiotics has been noted in several studies. nih.gov

The structural features of the 2(5H)-furanone ring are crucial to its biological activity. mdpi.com The presence of a carbonyl group conjugated with a double bond and a hydroxyl group at the C5 position contributes to the high reactivity of these molecules. mdpi.com While many furanone derivatives show promise, their application can be limited by toxicity to eukaryotic cells. researchgate.net

| Compound | Target Organism | Observed Activity | Minimum Inhibitory Concentration (MIC) | Fractional Inhibitory Concentration Index (FICI) |

|---|---|---|---|---|

| F105 | Candida albicans | Moderate antifungal activity | 32–256 µg/mL | Not Applicable |

| F105 + Fluconazole | Candida albicans | Potentiates antifungal activity | Not Applicable | 0.27–0.50 |

| F105 + Terbinafine | Candida albicans | Potentiates antifungal activity | Not Applicable | 0.27–0.50 |

Antitubercular Activity

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. Derivatives of 2(5H)-furanone have been identified as a promising class of compounds in this area. nih.gov

A series of 2(5H)-furanone-based compounds synthesized from mucohalic acids were screened for their activity against mycobacteria. nih.gov From an initial library, one lead compound demonstrated a minimum inhibitory concentration (MIC99) of 8.07 µg/mL (15.8 µM) against the virulent M. tuberculosis H37Rv strain. nih.gov Importantly, this compound retained its activity against MDR clinical isolates, indicating it likely operates via a mechanism of action different from that of current first-line anti-TB drugs. nih.gov Further studies revealed that this compound shows a good selectivity for mycobacteria over other Gram-positive and Gram-negative bacteria. nih.gov

Mechanistic investigations showed that the compound acts synergistically with rifampicin and has an additive effect when combined with isoniazid and ethambutol. mdpi.comnih.gov Time-kill studies indicated a bacteriostatic mode of action against mycobacteria. nih.gov While initial compounds showed some cytotoxicity to mammalian cells, a second generation of derivatives was developed with improved anti-TB activity and reduced cytotoxicity. nih.gov Other research has also highlighted the potential of furan (B31954) derivatives in developing new anti-TB agents. mdpi.comnih.gov

| Parameter | Organism/Cell Line | Result |

|---|---|---|

| MIC99 | M. tuberculosis H37Rv | 8.07 µg/mL (15.8 µM) |

| Activity against MDR strains | MDR M. tuberculosis | Inhibitory activity maintained |

| Interaction with Rifampicin (RIF) | M. tuberculosis | Synergistic |

| Interaction with Isoniazid (INH) | M. tuberculosis | Additive |

| Interaction with Ethambutol (EMB) | M. tuberculosis | Additive |

| Mode of Action | Mycobacteria | Bacteriostatic |

Anti-inflammatory and Antioxidant Potential

Furanone derivatives have demonstrated significant potential as both anti-inflammatory and antioxidant agents. nih.govresearchgate.net Their mechanism of action often involves scavenging harmful free radicals and inhibiting processes that lead to inflammation. nih.gov

Studies on 4,5-diaryl-3-hydroxy-2(5H)-furanones have identified them as potent superoxide anion scavengers and inhibitors of lipid peroxidation. nih.gov The antioxidant activity is linked to the presence of enol and phenol moieties, which can act as free radical scavengers. nih.gov The addition of aromatic rings to the furanone skeleton can enhance the lipophilicity of the compounds, which may improve their antioxidative and anti-inflammatory effects. nih.gov

The anti-inflammatory effects of furan derivatives are exerted through various mechanisms. These include the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, as well as the regulation of mRNA expression of inflammatory mediators. nih.gov Some furanones can also inhibit key signaling pathways involved in inflammation, such as the NF-κB and MAPKs pathways. nih.gov For instance, certain 4-hydroxy-3(2H)-furanones, which are naturally found in fruits like strawberries and pineapple, have shown protective antioxidant effects. nih.gov

| Activity | Mechanism of Action |

|---|---|

| Antioxidant | Superoxide anion scavenging |

| Inhibition of lipid peroxidation | |

| DPPH-free radical scavenging | |

| Anti-inflammatory | Suppression of NO and PGE2 production |

| Regulation of mRNA expression of inflammatory mediators | |

| Inhibition of NF-κB and MAPKs pathways |

Computational and Theoretical Approaches in 5 Hydroxy 2 5h Furanone Research

Molecular Modeling and Docking Studies for Target Interactions

Molecular modeling and docking are computational techniques used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. These studies are fundamental in drug design to understand how a ligand, such as a furanone derivative, might interact with a biological target, typically a protein or enzyme.

Research on various furanone derivatives has demonstrated their potential to interact with a wide range of biological targets. Docking studies have been employed to explore their binding modes and affinities against receptors implicated in cancer, bacterial communication (quorum sensing), and neurological disorders. For instance, studies on furanone-functionalized benzothiazole derivatives identified them as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. ingentaconnect.com Similarly, molecular docking has been used to screen furanone derivatives against quorum-sensing receptors in Pseudomonas aeruginosa, revealing that halogenated furanones show higher binding affinities. nih.gov The binding of these compounds within the active sites of their respective targets is often stabilized by a network of interactions, including hydrogen bonds and hydrophobic contacts. The lactone ring of the furanone core is frequently involved in hydrogen bonding, while the aryl substituent, such as the m-tolyl group in 5-Hydroxy-4-(m-tolyl)-2(5H)-furanone, typically engages in hydrophobic or pi-stacking interactions within the receptor's binding pocket.

These computational predictions are invaluable for prioritizing compounds for synthesis and biological evaluation, and for providing a molecular basis for their observed activities. nih.govnih.gov

Table 1: Examples of Molecular Docking Studies on Furanone Derivatives

| Furanone Derivative Class | Target Protein | Key Findings |

|---|---|---|

| Halogenated Marine Furanones | LasR, RhlR, PqsR (Quorum Sensing) | Halogenation improved binding affinity. Compounds bind at the acyl homoserine lactone (AHL) binding domain of LasR. nih.gov |

| Benzimidazole-bearing Furanones | Vascular Endothelial Growth Factor Receptor (VEGFR) | Docking scores and binding energies correlated well with experimental anticancer activity. nu.edu.om |

| 3-(substituted-arylidene)-2(3H)-furanones | γ-Aminobutyric Acid (GABA) Receptor | Identified potential anticonvulsant lead compounds based on binding energies. asianpubs.org |

| Furanone-based Benzothiazoles | VEGFR-2 | Compounds 4a and 4i were identified as potential VEGFR-2 kinase inhibitors. ingentaconnect.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and energy levels, which are critical for understanding a compound's chemical behavior.

Studies on 2(5H)-furanone and its derivatives have utilized these approaches to evaluate properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. ajchem-b.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. ajchem-b.com

Table 2: Calculated Electronic Properties of Furanone Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| 2(5H)-Furanone | -7.02 | -0.98 | 6.04 |

| 2(5-Methyl)-furanone | -6.61 | -0.71 | 5.90 |

| 2(5-Phenyl)-furanone | -6.23 | -1.52 | 4.71 |

Data adapted from computational studies on furanone derivatives. ajchem-b.com

Structure-Activity Relationship (SAR) and Pharmacophore Development

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. ic.ac.uk By systematically modifying parts of a molecule and observing the resulting changes in potency or efficacy, researchers can identify key structural features required for activity. This information is then used to develop a pharmacophore model, which is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. fiveable.mefiveable.me

For furanone derivatives, SAR studies have provided significant insights. For example, in a series of 5-arylidene-2(5H)-furanone derivatives evaluated for cytotoxicity, the introduction of halogen atoms or a nitro group on the aromatic ring was shown to increase activity. nih.gov This suggests that electron-withdrawing groups on the aryl moiety are favorable for this particular biological effect.

A general pharmacophore for bioactive furanone derivatives often includes:

The furanone ring, particularly the lactone carbonyl group, which can act as a hydrogen bond acceptor.

The C4 substituent (e.g., the m-tolyl group), which can engage in hydrophobic or van der Waals interactions.

The C5 substituent (e.g., the hydroxyl group), which can serve as a hydrogen bond donor or acceptor.

The spatial arrangement of these features is critical for proper binding to a target receptor. fiveable.me Pharmacophore models serve as valuable guides for designing new compounds with potentially improved potency and selectivity. nih.gov

Table 3: Illustrative SAR for 5-Arylidene-2(5H)-furanone Cytotoxicity

| Aromatic Ring Substituent | Relative Cytotoxicity | Key Implication |

|---|---|---|

| Unsubstituted | Baseline | Provides a reference for comparison. |

| Halogen (e.g., Chloro, Bromo) | Increased | Electron-withdrawing and hydrophobic properties may enhance activity. nih.gov |

| Nitro | Increased | Strong electron-withdrawing nature is beneficial for cytotoxicity. nih.gov |

| Methoxy | Variable | Steric and electronic effects can lead to varied outcomes depending on position. |

Based on general findings from SAR studies of furanone derivatives. nih.gov

Prediction of Biotransformation Pathways (in vitro focus)

Understanding how a compound is metabolized is a critical aspect of drug development. In vitro models, such as liver microsomes and hepatocytes, are commonly used to predict the biotransformation pathways of new chemical entities. nih.govpharmaron.com These systems contain key drug-metabolizing enzymes, primarily from the cytochrome P450 (CYP450) superfamily.

For molecules containing a furan (B31954) ring, a major metabolic pathway involves CYP450-mediated oxidation. nih.gov This process is believed to proceed through the formation of highly reactive intermediates. The initial oxidation of the furan moiety can lead to the formation of a furanyl epoxide or, more commonly, rearrange to a reactive cis-enedione intermediate. nih.gov These electrophilic metabolites are capable of reacting with cellular nucleophiles, such as glutathione (GSH), which can be observed in in vitro trapping experiments.

The predicted biotransformation of this compound would likely involve several phase I and phase II reactions:

Furan Ring Oxidation: CYP450 enzymes could oxidize the furanone ring to form reactive intermediates, which would then be detoxified by conjugation with glutathione. nih.gov

Hydroxylation: The m-tolyl group is susceptible to aromatic hydroxylation or hydroxylation of the methyl group.

Glucuronidation: The hydroxyl group at the C5 position is a likely site for phase II conjugation with glucuronic acid.

In vitro screening assays using liver microsomes can predict these metabolic routes and the kinetics of the transformations, providing essential information for further development. nih.gov

Table 4: Predicted In Vitro Biotransformation Pathways for a Furanone Scaffold

| Metabolic Reaction | Enzyme Family | Potential Metabolite |

|---|---|---|

| Furan Ring Oxidation | Cytochrome P450 | cis-Enedione intermediate, followed by GSH conjugate. nih.gov |

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated m-tolyl derivative. |

| Benzylic Hydroxylation | Cytochrome P450 | Hydroxymethyl-phenyl derivative. |

| Glucuronide Conjugation | UGTs | O-glucuronide at the C5-hydroxyl position. |

Pathways are predicted based on established metabolic routes for furan-containing compounds. nih.govnih.gov

Future Research Directions and Applications of 5 Hydroxy 2 5h Furanone Chemistry

Exploration of Novel Synthetic Pathways

The development of efficient, scalable, and environmentally benign methods for synthesizing the 5-hydroxy-2(5H)-furanone scaffold is a primary research objective. While traditional methods exist, contemporary research is focused on greener and more practical protocols.

A significant advancement has been the synthesis of 5-hydroxy-2(5H)-furanone (5H5F) from the oxidation of furfural (B47365), a readily available platform chemical derived from biomass. researchgate.netacs.org One highly efficient method utilizes a titanium silicalite-1 (TS-1) catalyst to achieve a 92% yield at room temperature. researchgate.netfigshare.com This process involves the epoxidation of furfural by hydrogen peroxide (H2O2) activated on the TS-1 catalyst, followed by a Baeyer-Villiger oxidation to form the desired product. researchgate.net Another promising "green" approach involves the oxidation of furan (B31954) using oxone as the sole oxidant in water, a protocol that is practical and suitable for industrial-scale production. bohrium.com

Future research will likely focus on:

Developing even more efficient and reusable catalysts to improve process economics and sustainability.

Exploring alternative bio-based feedstocks beyond furfural for synthesizing the furanone ring.

Investigating photochemical and electrochemical synthetic routes that can operate under mild conditions and minimize waste. researchgate.net

Refining one-pot synthesis protocols that combine multiple steps to streamline the production of substituted furanones like the 4-(m-tolyl) derivative.

Design and Synthesis of Advanced Analogues

The 5-hydroxy-2(5H)-furanone skeleton is a versatile scaffold for creating advanced analogues with tailored properties for applications in medicine and materials science. researchgate.net The high reactivity of derivatives like 3,4-dihalo-5-hydroxy-2(5H)-furanones (such as mucochloric and mucobromic acid) makes them excellent starting materials for introducing diverse functional groups through various chemical transformations. mdpi.comnih.gov

The two labile halogen atoms on the furanone ring allow for nucleophilic substitution, enabling the introduction of a wide array of substituents. mdpi.comnih.gov This has led to the synthesis of numerous derivatives, including those with antimicrobial and anticancer properties. mdpi.comnih.gov For instance, chiral sulfone derivatives based on 5-(l)-menthyloxy- and 5-(l)-bornyloxy-2(5H)-furanones have been synthesized and shown to possess significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. nih.govresearchgate.net

Future directions in this area include:

Chiral Synthesis: Introducing chiral substituents at the C5 position to create compounds with new biological activities and prevent racemization. nih.gov

Bio-conjugation: Synthesizing bioconjugates with molecules like phospholipids and polyunsaturated fatty acids to test for enhanced antiproliferative activity in cancer cell lines. researchgate.net

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the furanone ring, such as the m-tolyl group in 5-Hydroxy-4-(m-tolyl)-2(5h)-furanone, to understand how structural changes affect biological activity and develop more potent and selective compounds.

Development of Novel Lactams: Transforming the furanone ring into γ-lactam analogues, which are important structural motifs in many pharmaceuticals. researchgate.netnih.gov

Development as a Platform Chemical for Bio-based Industrial Products (e.g., C4 chemicals)

One of the most promising applications for 5-hydroxy-2(5H)-furanone is its use as a versatile, bio-based platform chemical for producing industrial chemicals with a four-carbon (C4) backbone. researchgate.netresearchgate.net These C4 chemicals, including maleic acid, 1,4-butanediol, and γ-butyrolactone, are currently derived from petroleum and are essential precursors for polymers and other valuable products. researchgate.netacs.org The synthesis of these chemicals from biomass has been challenging due to the low abundance of C4 sugars. researchgate.netfigshare.com

5-Hydroxy-2(5H)-furanone (5H5F), synthesized from biomass-derived furfural, serves as an ideal intermediate. acs.orgfigshare.com Its reactivity under mild conditions, attributed to the electrophilicity of the carbon atom attached to the hydroxyl group, allows for selective transformations into a variety of C4 chemicals using heterogeneous catalysts. acs.orgresearchgate.net Research has demonstrated the successful conversion of 5H5F into several key industrial products with high yields. acs.orgfigshare.com

The table below summarizes the conversion of 5H5F to various C4 chemicals.

| Target C4 Chemical | Achieved Yield | Reaction Conditions |

| Maleic Acid | 93% | 100–150 °C |

| γ-Butyrolactone (GBL) | 93% | 100–150 °C |

| 1,4-Butanediol (BDO) | 60% | 100–150 °C |

| Tetrahydrofuran (THF) | 64% | 100–150 °C |

| 2-Pyrrolidone | 67% | 100–150 °C |

Data sourced from studies on the catalytic conversion of 5-hydroxy-2(5H)-furanone. acs.orgfigshare.com

Future research in this area will aim to:

Optimize catalyst systems and reaction conditions to further improve yields and selectivity for specific C4 products.

Expand the portfolio of chemicals that can be synthesized from the 5H5F platform.

Develop integrated biorefinery concepts where biomass is efficiently converted into furfural and then to a range of C4 chemicals, enhancing the economic viability of bio-based manufacturing.

Further Elucidation of Molecular Mechanisms in Biological Systems

While many 2(5H)-furanone derivatives exhibit potent biological activity, the precise molecular mechanisms often remain to be fully understood. The high reactivity of the furanone ring is central to its function. mdpi.comnih.gov In solution, 5-hydroxy-2(5H)-furanones can exist in equilibrium between a cyclic form and an acyclic aldehyde form (an oxo-butenoic acid). nih.gov This acyclic form is particularly reactive towards biological nucleophiles. nih.gov

For example, a proposed mechanism for the interaction with amino acids involves the nucleophilic attack of a cysteine residue on the C4 carbon of the furanone ring. nih.gov Subsequently, the ring can open, and the resulting aldehyde group may react with an amino group to form a cyclic product, a mechanism implicated in the mutagenic properties of certain halogenated furanones. nih.gov The biological activity of furanones is diverse, ranging from antimicrobial and antifungal effects to potential applications in studying neurological ailments and cancers. nih.gov Some natural brominated furanones are known to interfere with bacterial quorum sensing, a cell-to-cell communication system, thereby preventing biofilm formation. nih.gov

Future research should focus on:

Target Identification: Identifying the specific proteins, enzymes, or nucleic acids that interact with this compound and its analogues in biological systems.

Mechanism of Action Studies: Using advanced biochemical and molecular biology techniques to detail the pathways through which these compounds exert their effects, whether it be enzyme inhibition, disruption of signaling pathways, or DNA interaction. nih.gov

Comparative Studies: Investigating how different substituents on the furanone ring, such as the m-tolyl group versus a halogen, alter the molecular mechanism and biological outcome.

Exploring Therapeutic Potential: Clarifying these mechanisms is crucial for the rational design of new therapeutic agents with improved efficacy and specificity.

Q & A

Q. What are the common synthetic routes for 5-Hydroxy-4-(m-tolyl)-2(5H)-furanone and its derivatives?

Methodological Answer:

- Halolactonization : Sequential halolactonization of 2,3-allenoic acids using iodine or bromine yields 4-halo-5-hydroxy-2(5H)-furanones. This method is efficient for introducing halogens, which are critical for further functionalization .

- Lewis Acid-Promoted Cyclization : Lewis acids (e.g., BF₃·Et₂O) facilitate stereoselective synthesis of 5-alkoxy-3,4-dihalo-2(5H)-furanones from α,β-unsaturated esters .

- Catalytic Pyrolysis : Biomass-derived precursors (e.g., corncob) can be catalytically pyrolyzed using MCM-41 or HZSM-5 zeolites to produce 2(5H)-furanones with yields up to 5.45% .

Table 1 : Key Synthetic Methods

| Method | Conditions | Yield | Reference |

|---|---|---|---|

| Halolactonization | I₂, CH₂Cl₂, 0°C | 60-75% | |

| Lewis Acid Cyclization | BF₃·Et₂O, CHCl₃, reflux | 45-65% | |

| Catalytic Pyrolysis | MCM-41, 450°C | 5.45% |

Q. How is structural characterization of this compound performed?

Methodological Answer:

- X-ray Crystallography : Used to confirm stereochemistry and lactone ring conformation, as demonstrated for 3-methyl-4-iodo-5-phenyl-5-hydroxy-2(5H)-furanone derivatives .

- Computational Modeling : Density Functional Theory (DFT) calculates molecular orbitals, dipole moments, and LogP values to predict electronic properties and reactivity .

- Spectroscopic Techniques : NMR (¹H/¹³C) and IR identify functional groups, while GC-MS quantifies furanones in complex mixtures (e.g., pyrolysis products) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

Methodological Answer:

- Catalyst Screening : MCM-41 increases furanone yields by 5.45% compared to HZSM-5 in biomass pyrolysis due to its mesoporous structure enhancing reactant diffusion .

- Solvent and Temperature Control : Polar aprotic solvents (e.g., DMF) at 80–100°C improve cyclization efficiency in Lewis acid-mediated reactions .

- Chiral Resolution : Use of (L)-(-)-cinchonidine as a resolving agent enables enantiomeric separation of furanones, achieving 35.5% enantiomeric excess .

Q. What computational approaches predict the bioactivity of this compound derivatives?

Methodological Answer:

- Molecular Orbital Analysis : DFT calculations reveal that 5-phenyl-substituted derivatives exhibit lower energy gaps (ΔE = 4.2 eV) and higher antioxidativity than methyl or unsubstituted analogs .

- QSAR Modeling : Correlate Cl/Br substituents with antibacterial activity; 3,4-dichloro derivatives show MIC values of 8–16 µg/mL against Pseudomonas aeruginosa .

Table 2 : Bioactivity of Selected Derivatives

Q. How can contradictions in bioactivity data across studies be resolved?

Methodological Answer:

- Structural Variability : Bioactivity differences arise from substituent effects. For example, 3,4-dichloro derivatives are potent antibacterials, while vinyl groups enhance enzyme inhibition .

- Assay Standardization : Discrepancies in MIC values may stem from variations in broth microdilution protocols. Use CLSI guidelines for consistency .

- Metabolic Stability : Rapid polymerization of 5-hydroxy-3-vinyl-2(5H)-furanone in aqueous media reduces bioavailability, necessitating stabilization via prodrug design .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

- Toxicological Profiling : RIFM guidelines recommend dermal LD₅₀ > 2,000 mg/kg for fragrance-related furanones, but derivatives with halogens require stricter controls (e.g., LD₅₀ < 500 mg/kg) .

- Polymerization Mitigation : Store 5-hydroxy-3-vinyl derivatives at -20°C in inert atmospheres to prevent spontaneous polymerization .

- GHS Compliance : Follow Category 3 acute toxicity protocols (H301/H311) for halogenated derivatives, using PPE and fume hoods .

Contradictions in Existing Data

- Biomass vs. Chemical Synthesis : While 5-hydroxy-2(5H)-furanone is proposed as a biomass-derived platform chemical , catalytic pyrolysis yields remain low (<6%), contrasting with >60% yields from halolactonization . Researchers must balance sustainability and efficiency based on application.

- Antibacterial Mechanisms : Some studies attribute furanone activity to biofilm disruption , while others emphasize direct enzyme inhibition . Multi-omics approaches (transcriptomics/proteomics) are needed to resolve mechanistic overlaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.